molecular formula C15H23NO2 B2932933 N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-ynamide CAS No. 2411267-04-2

N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-ynamide

Cat. No. B2932933
CAS RN: 2411267-04-2
M. Wt: 249.354
InChI Key: VCGPZXBEWXMOML-UHFFFAOYSA-N
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Description

N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-ynamide, commonly known as Dibenzylbutyrolactone (DBL), is a synthetic compound that has been extensively studied for its potential therapeutic applications. DBL is a bicyclic lactone derivative that exhibits a unique pharmacological profile, making it a promising candidate for drug development.

Scientific Research Applications

N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-ynamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Research has shown that N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-ynamide exhibits potent anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-ynamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Mechanism of Action

The mechanism of action of N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-ynamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-ynamide has been shown to inhibit the activity of certain enzymes, such as protein kinase C and phospholipase A2, which are involved in cell signaling and inflammation. N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-ynamide also appears to modulate the expression of various genes that are involved in cell growth and survival.
Biochemical and Physiological Effects
N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-ynamide exhibits a wide range of biochemical and physiological effects, including anticancer, neuroprotective, anti-inflammatory, and antioxidant activities. N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-ynamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-ynamide also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-ynamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-ynamide has several advantages as a research tool, including its potent pharmacological activity and unique pharmacological profile. N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-ynamide is also relatively easy to synthesize in the laboratory, making it readily available for research purposes. However, one of the limitations of N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-ynamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-ynamide, including the development of novel derivatives with improved pharmacological properties. Researchers are also exploring the potential of N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-ynamide in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. In addition, further studies are needed to fully elucidate the mechanism of action of N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-ynamide and its potential side effects.
Conclusion
In conclusion, N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-ynamide is a promising synthetic compound that exhibits potent pharmacological activity and unique pharmacological profile. N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-ynamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. While further research is needed to fully understand the mechanism of action of N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-ynamide and its potential side effects, N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-ynamide remains a promising candidate for drug development.

Synthesis Methods

N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-ynamide can be synthesized using a multistep process involving the reaction of 2-methyl-2-butene with butyllithium, followed by cyclization using a palladium catalyst. The resulting product is then subjected to a series of chemical reactions, including hydrogenation and esterification, to yield N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-ynamide. The synthesis of N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-ynamide is a complex process that requires expertise in organic chemistry and specialized equipment.

properties

IUPAC Name

N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-5-7-12(17)16(9-6-2)13-11-8-10-18-14(11)15(13,3)4/h11,13-14H,6,8-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGPZXBEWXMOML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1C2CCOC2C1(C)C)C(=O)C#CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-ynamide

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